10-Phenyl-1-decanol
Overview
Description
10-Phenyl-1-decanol is an organic compound belonging to the class of alcohols It features a phenyl group attached to the tenth carbon of a decanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Phenyl-1-decanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with decanal to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 10-Phenyl-1-decanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature to achieve the reduction of the ketone to the alcohol.
Types of Reactions:
Oxidation: this compound can be oxidized to form 10-Phenyl-1-decanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 10-Phenyl-1-decanone.
Reduction: this compound can be reduced to 10-Phenyl-decane.
Substitution: 10-Phenyl-1-chlorodecane.
Scientific Research Applications
10-Phenyl-1-decanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 10-Phenyl-1-decanol involves its interaction with cellular membranes and proteins. The phenyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This can influence various cellular processes, including signal transduction and enzyme activity.
Comparison with Similar Compounds
1-Decanol: A straight-chain alcohol with similar properties but lacks the phenyl group.
10-Phenyl-1-decanone: The oxidized form of 10-Phenyl-1-decanol.
Phenylmethanol: A simpler alcohol with a phenyl group attached to a single carbon.
Uniqueness: this compound stands out due to the presence of both a long aliphatic chain and a phenyl group, which imparts unique physicochemical properties. This combination enhances its solubility in organic solvents and its potential interactions with biological membranes, making it valuable in various applications.
Properties
IUPAC Name |
10-phenyldecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,17H,1-6,8,11-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXODBOMMSELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340961 | |
Record name | 10-Phenyl-1-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62607-69-6 | |
Record name | 10-Phenyl-1-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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